(1-乙酰氨基环己基)-乙酸

描述

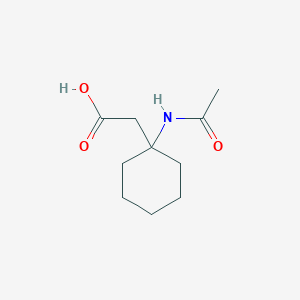

(1-Acetylamino-cyclohexyl)-acetic acid is a chemical compound that is part of a broader class of organic compounds known for their potential in synthesizing various alkaloids and other complex molecules. The compound is characterized by the presence of an acetylamino group attached to a cyclohexyl ring, which is further linked to an acetic acid moiety. This structure is a key intermediate in various chemical synthesis processes and can be modified to produce a wide range of derivatives with different properties and applications.

Synthesis Analysis

The synthesis of derivatives related to (1-Acetylamino-cyclohexyl)-acetic acid involves several steps, including the allylation of dilithiated 1,3-cyclohexane-1,3-diones, protection of carbonyl groups, and oxidation of the alkene . This method allows for the efficient preparation of acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives. These derivatives can then be further transformed into other compounds, such as 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, through amide formation and subsequent cyclization .

Molecular Structure Analysis

The molecular structure of (1-Acetylamino-cyclohexyl)-acetic acid derivatives is complex, featuring multiple functional groups and rings. For instance, the derivative 1-(Acetylamino)-4-oxo-2,5-cyclohexadiene-1-acetic acid, methyl ester, includes an acetylamino group, a cyclohexadiene ring, and an esterified acetic acid . The presence of these functional groups is crucial for the reactivity and the potential applications of the compound in organic synthesis.

Chemical Reactions Analysis

The chemical reactions involving (1-Acetylamino-cyclohexyl)-acetic acid derivatives are diverse. One example is the bimolecular oxidative amidation of phenols, which leads to the formation of compounds like 1-(Acetylamino)-4-oxo-2,5-cyclohexadiene-1-acetic acid, methyl ester . This reaction mechanism involves the use of iodobenzene diacetate in acetonitrile with trifluoroacetic acid, highlighting the compound's reactivity towards oxidative conditions and its ability to form amide bonds with phenols.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1-Acetylamino-cyclohexyl)-acetic acid are not detailed in the provided papers, the structural features suggest that the compound and its derivatives would exhibit properties typical of cyclic organic compounds with multiple functional groups. These properties may include solubility in organic solvents, reactivity towards acids and bases, and the potential to undergo various organic reactions such as oxidation, reduction, and cyclization. The ester and acetylamino groups in particular would influence the compound's polarity, boiling point, and stability.

科学研究应用

在药物化学中的合成和表征

(1-乙酰氨基环己基)-乙酸已被用于合成药物化学中的各种化合物。例如,氨基酸[1-(氨甲基)环己基]乙酸被用于制备席夫碱配体,进一步与金属离子反应形成具有抗氧化性能和黄嘌呤氧化酶抑制活性的化合物进行研究 (Ikram et al., 2015)。类似地,(1-乙酰氨基环己基)-乙酸的衍生物已被合成用于潜在的抗流感病毒唾液酶作用 (Kerrigan et al., 2001)。这些研究表明了该化合物在新型治疗剂开发中的重要性。

有机合成和化学反应

该化合物一直是有机合成和化学反应的研究对象。例如,其衍生物已被用于酚的双分子氧化酰胺化反应,表明了它在有机合成过程中的多功能性 (Chau & Ciufolini, 2014)。另一项研究涉及合成(3R,4R,5S)-4-乙酰氨基-5-氨基-3-羟基-环己-1-烯-羧酸乙酯,突显了该化合物在创建官能化环己烯骨架中的作用 (Cong & Yao, 2006)。

在生物化学中的应用

在生物化学中,(1-乙酰氨基环己基)-乙酸衍生物已被探索其酶活性。例如,大肠杆菌的乙酰鸟氨酸酶研究使用了包括乙酰-nn-甲硫氨酸在内的乙酰氨基酸,表明这些化合物在生物化学研究中的相关性 (Vogel & Bonner, 1956)。

免疫学研究

该化合物已被研究其潜在的免疫学应用。一项研究合成了一种新型免疫活性碳环杂环二肽类似物,利用了(1-乙酰氨基环己基)-乙酸的衍生物,表明其在免疫调节中的潜在用途 (Kikelj et al., 1998)。

安全和危害

The safety data sheet for a similar compound, “®-ACETYLAMINO-CYCLOHEXYL-ACETIC ACID”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name |

2-(1-acetamidocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-10(7-9(13)14)5-3-2-4-6-10/h2-7H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNGABVXCECAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Acetylamino-cyclohexyl)-acetic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。